Differential Impact on Inhibitor Potency in High-Throughput Screening (HTS) Assays
The choice of reducing agent is critical for hit identification in HTS. A comparative study of DTT, β-mercaptoethanol (β-MCE), TCEP, and glutathione (GSH) against three drug target proteins revealed that the reducing agent altered inhibitor potency (IC50) from approximately 10 μM with one agent to a complete loss of inhibitory activity (IC50 > 200 μM) with another [1].
| Evidence Dimension | Inhibitor Potency (IC50) |
|---|---|
| Target Compound Data | IC50 range: ~10 μM to >200 μM depending on the specific reducing agent and inhibitor |
| Comparator Or Baseline | β-mercaptoethanol (β-MCE), TCEP, Glutathione (GSH) |
| Quantified Difference | Alteration from ~10 μM with one reducing agent to complete loss of activity (IC50 > 200 μM) with another |
| Conditions | In vitro enzymatic assays with ~560 high-scoring compounds computationally screened from 100,000 compounds |
Why This Matters
This demonstrates that the choice of reducing agent directly impacts the identification of active compounds in HTS, making DTT's specific effect a critical parameter for assay design and reproducibility.
- [1] Habig, J. W., et al. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Analytical Biochemistry. 2012; 423(1): 46-53. doi: 10.1016/j.ab.2012.01.006. View Source
